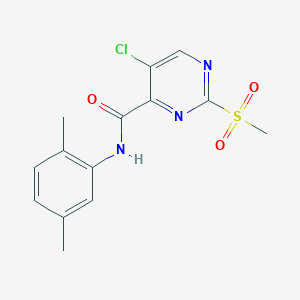
4-(1H-benzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one
Overview
Description
4-(1H-benzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one typically involves the condensation of 1H-benzimidazole with a suitable pyrrolidinone derivative. One common method involves the reaction of 1H-benzimidazole with tert-butylpyrrolidin-2-one in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid or KMnO₄ in water.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Halogenated benzimidazole derivatives in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Functionalized benzimidazole derivatives with various substituents.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. This compound can also interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
4-(1H-benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
1H-benzimidazole-2-thione: Investigated for its antioxidant and radical scavenging activities.
Uniqueness
4-(1H-benzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one is unique due to its combination of the benzimidazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This compound’s structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(2,3)18-9-10(8-13(18)19)14-16-11-6-4-5-7-12(11)17-14/h4-7,10H,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVFOIDRGFQCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4244394.png)

![3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4244409.png)

![2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4244436.png)
![2-({1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B4244452.png)
![N-(2-fluorophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B4244472.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4244476.png)


![N-cycloheptyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4244492.png)

![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B4244504.png)
